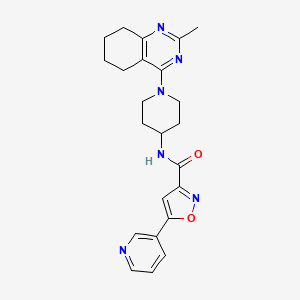

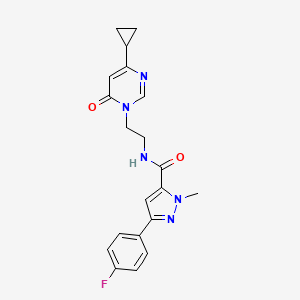

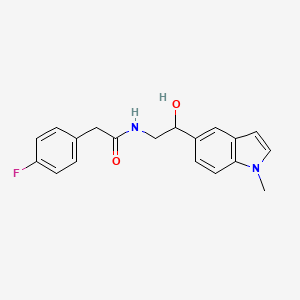

![molecular formula C22H22N4 B2733600 N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-01-8](/img/structure/B2733600.png)

N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The use of ultrasonic irradiation method effectively shortens reaction time and increases yield compared to the conventional method .Molecular Structure Analysis

Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system . It’s considered as a bioisostere of natural purine .Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines and its derivatives has been achieved using different catalysts and methods like RuAAC and Nickel (II) . 1,4-Disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .Aplicaciones Científicas De Investigación

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazol-3-yl amines, similar in structure to N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds exhibit activity against Pseudococcidae insects and selected microorganisms, suggesting their potential use in agricultural and medical applications (Deohate & Palaspagar, 2020).

Synthesis Techniques and Potential as Antimicrobial Agents

Novel synthesis methods using ultrasound and microwave irradiation have been developed to create pyrazolo[1,5-a]pyrimidine derivatives. These techniques provide efficient and regioselective synthesis routes. Some derivatives, including those similar to the compound , have shown potential as antimicrobial agents, indicating their possible use in developing new therapeutic drugs (Kaping, Helissey, & Vishwakarma, 2020).

Potential for Antitumor and Antihypertensive Activities

Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to the specified compound, have been synthesized and shown to possess a variety of biological activities. These include platelet antiaggregating, antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities, demonstrating their potential in the development of new pharmacological agents (Bondavalli et al., 1992).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4/c1-14-5-8-18(9-6-14)20-13-23-26-21(12-17(4)24-22(20)26)25-19-10-7-15(2)16(3)11-19/h5-13,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMKCVNOJOYTHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC(=C(C=C4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

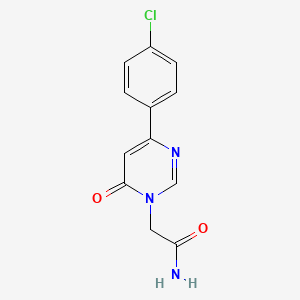

![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)

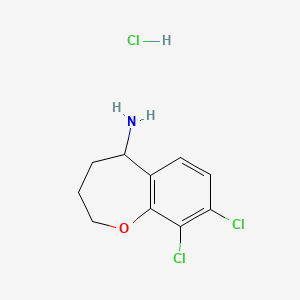

![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)

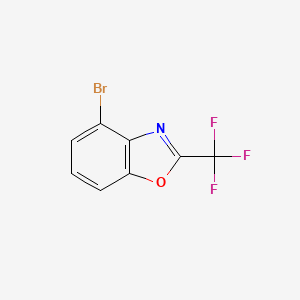

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)

![2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B2733540.png)